molecular formula C17H22N4O4S3 B016109 Dabsylaminoethyl Methanethiosulfonate CAS No. 887354-19-0

Dabsylaminoethyl Methanethiosulfonate

Cat. No. B016109
M. Wt: 442.6 g/mol
InChI Key: URGLPBPCBBYYPB-UHFFFAOYSA-N
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Description

Dabsylaminoethyl Methanethiosulfonate is a chemical compound of interest in the synthesis and analysis of molecular structures, chemical reactions, and properties. However, direct studies specifically focusing on Dabsylaminoethyl Methanethiosulfonate are scarce, necessitating a review of related methanethiosulfonate compounds to infer potential characteristics and applications.

Synthesis Analysis

The synthesis of methanethiosulfonate derivatives can involve reactions with dimethyl sulfoxide and hydrogen chloride or catalytic processes involving oxalyl chloride or anhydrous HCl in acetonitrile under reflux conditions for ideal yields. Methanesulfenic acid is proposed as a key intermediate in these reactions (Huang et al., 2021).

Molecular Structure Analysis

Molecular structure and conformational studies of methanethiosulfonate derivatives, such as methyl methanethiosulfonate, reveal preferences for specific conformations, such as gauche, determined through electron-diffraction data and computational methods. The analyses highlight the influence of nonbonding and hyperconjugative interactions on conformational stability (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

Methanethiosulfonate compounds participate in a variety of chemical reactions, including antifungal and antibacterial activities. The formation of methyl methanethiosulfonate from the reaction product of dimethyl sulfoxide with hydrogen chloride is an example of their reactive capabilities and potential biological activity (Tsuchiya et al., 1964).

Physical Properties Analysis

Studies on related methanethiosulfonate derivatives focus on their gas-phase structures, vibrational properties, and rotational barriers, offering insights into their physical characteristics. The gauche conformation preference and the analysis of vibrational modes through experimental and theoretical data provide a basis for understanding the physical properties of these compounds (Tuttolomondo et al., 2007).

Chemical Properties Analysis

The reactivity of methanethiosulfonate compounds with various reagents and under different conditions highlights their chemical versatility. For instance, the synthesis of coenzyme M analogues and their activity in specific enzyme systems demonstrate the utility of methanethiosulfonate derivatives in biochemical processes (Gunsalus et al., 1978).

Scientific Research Applications

RNA Labeling and Purification

Duffy et al. (2015) describe a method for labeling and purifying RNA using methanethiosulfonate (MTS) reagents, including Dabsylaminoethyl Methanethiosulfonate. This method proved more efficient than the commonly used HPDP-biotin, allowing for higher yields and less biased enrichment in studying RNA, such as microRNA turnover in human cells (Duffy et al., 2015).

Investigation of Volatile Sulfur Compounds

Chin and Lindsay (1994) explored the formation of volatile sulfur compounds in disrupted cabbage tissues. Their research indicated that methanethiosulfonate derivatives, including Dabsylaminoethyl Methanethiosulfonate, play a role in the chemical disproportionation of methyl methanethiosulfinate, contributing to the formation of these compounds (Chin & Lindsay, 1994).

Study of Ion Translocation Pathways

Zhu et al. (2009) investigated the structural requirement of transmembrane segment 1 (TM1) residues in mediating Na+/HCO3- cotransporter transport. They tested methanethiosulfonate reagents, such as Dabsylaminoethyl Methanethiosulfonate, to determine the sensitivity of cysteine mutants in the transmembrane segment, enhancing understanding of ion translocation pathways (Zhu et al., 2009).

Enzyme Modification

Dickman and Jones (2000) utilized methanethiosulfonate reagents to introduce structural modifications in enzymes. They found that covalent coupling of chiral auxiliary methanethiosulfonate ligands, such as Dabsylaminoethyl Methanethiosulfonate, to cysteine mutants of enzymes could significantly alter their catalytic activity (Dickman & Jones, 2000).

Protein Disulfide Bond Analysis

Karala and Ruddock (2007) investigated the efficiency of S-Methyl methanethiosulfonate (MMTS), a related compound, in trapping the natural thiol-disulfide state of proteins. This research has implications for the use of Dabsylaminoethyl Methanethiosulfonate in similar contexts, particularly in studying protein S-nitrosylation and enzyme activities related to cysteines (Karala & Ruddock, 2007).

Future Directions

The future directions of research and applications involving Dabsylaminoethyl Methanethiosulfonate are not clear from the available information. This would likely depend on the specific context of its use, such as in proteomics research .

properties

IUPAC Name

4-[[4-(dimethylamino)phenyl]diazenyl]-N-(2-methylsulfonylsulfanylethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S3/c1-21(2)16-8-4-14(5-9-16)19-20-15-6-10-17(11-7-15)28(24,25)18-12-13-26-27(3,22)23/h4-11,18H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGLPBPCBBYYPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NCCSS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80390835
Record name Dabsylaminoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabsylaminoethyl Methanethiosulfonate

CAS RN

887354-19-0
Record name Dabsylaminoethyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80390835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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